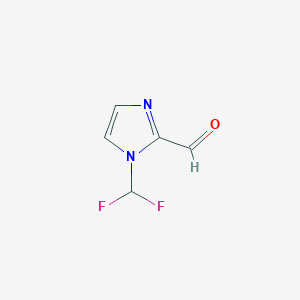

1-(difluoromethyl)-1H-imidazole-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQLGRBFICLBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248811-92-8 | |

| Record name | 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry. The introduction of the difluoromethyl group at the N1 position and a formyl group at the C2 position of the imidazole ring presents unique synthetic challenges and opportunities. This document explores two primary retrosynthetic pathways, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs. The synthesis of this target molecule is crucial for the development of novel therapeutic agents, leveraging the unique properties imparted by the difluoromethyl moiety, such as enhanced metabolic stability and binding affinity.

Introduction

The imidazole scaffold is a ubiquitous feature in a vast array of biologically active compounds, including the essential amino acid histidine. Strategic functionalization of the imidazole ring is a cornerstone of modern drug discovery. The incorporation of fluorine-containing substituents, particularly the difluoromethyl (CHF₂) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The CHF₂ group can act as a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and membrane permeability.

This guide focuses on the synthesis of this compound, a molecule that combines the versatile reactivity of an aldehyde with the advantageous properties of an N-difluoromethylated imidazole. Two principal synthetic routes are presented and analyzed:

-

Route 1: N-difluoromethylation of the imidazole core followed by subsequent C2-formylation.

-

Route 2: Initial synthesis of an imidazole-2-carbaldehyde derivative with a protected aldehyde, followed by N-difluoromethylation and subsequent deprotection.

Each route will be discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions, and providing step-by-step protocols based on established chemical transformations.

Route 1: N-Difluoromethylation Followed by C2-Formylation

This approach prioritizes the early introduction of the crucial difluoromethyl group. The electron-withdrawing nature of the N-CHF₂ group is a key consideration in the subsequent formylation step, as it enhances the acidity of the C2-proton, facilitating its removal.

Step 1: N-Difluoromethylation of Imidazole

The direct N-difluoromethylation of imidazole can be effectively achieved using modern fluorinating reagents. The Ruppert-Prakash reagent (TMSCF₃) offers a mild and efficient method under neutral conditions.[1]

Mechanism of N-Difluoromethylation with TMSCF₃: The reaction is typically initiated by a fluoride source (e.g., a catalytic amount of a fluoride salt) that activates the TMSCF₃ to generate a transient trifluoromethyl anion equivalent. This species can then act as a source of difluorocarbene (:CF₂), which is proposed to be the key intermediate in the N-difluoromethylation of heterocycles. However, a more widely accepted mechanism for N-difluoromethylation with TMSCF₃ under neutral conditions involves the formation of a pentacoordinate silicon species which then delivers the CHF₂ group.

Experimental Protocol: N-Difluoromethylation of Imidazole

-

To a stirred solution of imidazole (1.0 eq.) in a suitable anhydrous solvent such as THF or DMF, add the Ruppert-Prakash reagent (TMSCF₃, 1.5 - 2.0 eq.).

-

Add a catalytic amount of a suitable initiator, such as sodium or potassium fluoride (0.1 eq.).

-

The reaction mixture is then heated, often under microwave irradiation, for a specified time until the starting material is consumed (monitoring by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 1-(difluoromethyl)-1H-imidazole, is then purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | Imidazole | [1] |

| Reagent | TMSCF₃ | [1] |

| Catalyst | NaF or KF | [1] |

| Solvent | DMF | [1] |

| Temperature | Microwave Irradiation | [1] |

| Typical Yield | Good to Excellent | [1] |

Step 2: C2-Formylation of 1-(Difluoromethyl)-1H-imidazole

The C2-position of N-substituted imidazoles is the most acidic and can be selectively deprotonated using a strong base, such as an organolithium reagent. The resulting 2-lithioimidazole can then be quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[2][3] The electron-withdrawing difluoromethyl group at the N1 position is expected to increase the kinetic acidity of the C2-proton, potentially allowing for the use of milder bases or less stringent reaction conditions.

Mechanism of C2-Lithiation and Formylation: The reaction proceeds via a directed ortho-metalation mechanism. The lone pair of electrons on the N3-nitrogen of the imidazole ring coordinates to the lithium cation of the organolithium reagent, directing the deprotonation to the adjacent C2 position. The subsequent addition of DMF to the resulting 2-lithio-1-(difluoromethyl)-1H-imidazole forms a tetrahedral intermediate, which upon aqueous workup, collapses to yield the desired aldehyde.

Caption: Workflow for C2-formylation.

Experimental Protocol: C2-Formylation of 1-(Difluoromethyl)-1H-imidazole

-

A solution of 1-(difluoromethyl)-1H-imidazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium (n-BuLi, 1.1 eq.) in hexanes is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 1-(Difluoromethyl)-1H-imidazole | [2] |

| Reagent | n-BuLi, DMF | [2][3] |

| Solvent | Anhydrous THF | [2] |

| Temperature | -78 °C to room temperature | [2] |

| Typical Yield | Moderate to Good | [2] |

Route 2: C2-Formylation, Protection, N-Difluoromethylation, and Deprotection

This alternative strategy involves the initial preparation of a stable imidazole-2-carbaldehyde derivative, which is then subjected to N-difluoromethylation. A key aspect of this route is the use of a protecting group for the aldehyde functionality to prevent undesired side reactions during the difluoromethylation step.

Step 1: Synthesis of Imidazole-2-carbaldehyde

A reliable method for the synthesis of imidazole-2-carbaldehyde starts from 2-bromo-1H-imidazole. This involves a lithium-halogen exchange followed by formylation with DMF.[4]

Experimental Protocol: Synthesis of Imidazole-2-carbaldehyde

-

To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF at 0 °C is slowly added a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 eq.). The mixture is stirred for a short period.

-

A solution of n-BuLi (2.0 eq.) is then added dropwise at a temperature below 20 °C, and the mixture is stirred for 30 minutes.

-

Dry DMF (1.0 eq.) is added, and the reaction is warmed to room temperature.

-

The reaction is quenched with water, and the product is extracted with ethyl acetate.

-

The combined organic phases are purified by column chromatography to yield 1H-imidazole-2-carbaldehyde.[4]

Step 2: Protection of the Aldehyde Group

The aldehyde group must be protected to withstand the conditions of the subsequent N-difluoromethylation. Acetal formation is a common and effective method for protecting aldehydes. For example, reaction with ethylene glycol in the presence of an acid catalyst will form a stable 1,3-dioxolane.

Experimental Protocol: Acetal Protection

-

1H-imidazole-2-carbaldehyde (1.0 eq.) is dissolved in a suitable solvent such as toluene.

-

Ethylene glycol (1.2 eq.) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Once the reaction is complete, the mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried and concentrated to give the protected product, 2-(1,3-dioxolan-2-yl)-1H-imidazole, which may be used in the next step without further purification.

Step 3: N-Difluoromethylation of Protected Imidazole-2-carbaldehyde

The N-difluoromethylation of 2-(1,3-dioxolan-2-yl)-1H-imidazole can be carried out using the same methods described in Route 1, Step 1.

Step 4: Deprotection of the Aldehyde

The final step is the removal of the acetal protecting group to reveal the aldehyde. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Acetal Deprotection

-

The N-difluoromethylated acetal is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., dilute HCl).

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is then neutralized with a mild base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the final product is purified by column chromatography.

Caption: Overview of Route 2.

Comparative Analysis of Synthetic Routes

| Feature | Route 1 | Route 2 |

| Overall Strategy | N-difluoromethylation followed by C2-formylation | C2-formylation, protection, N-difluoromethylation, deprotection |

| Number of Steps | 2 | 4 |

| Key Challenge | Handling of organolithium reagents; potential side reactions. | Management of protecting groups; additional reaction steps. |

| Potential Advantages | More convergent and potentially higher overall yield. | Starts from a readily available bromo-imidazole; may be more amenable to scale-up. |

| Potential Disadvantages | Stability of the N-CHF₂ group to strong bases needs careful consideration. | Longer synthetic sequence; potential for yield loss at each step. |

Conclusion

The synthesis of this compound can be successfully achieved through at least two distinct synthetic pathways. Route 1, involving the direct formylation of N-difluoromethylated imidazole, offers a more concise approach. However, it requires careful handling of highly reactive organolithium reagents. Route 2, while longer, proceeds through more stable intermediates and may be more robust for larger-scale synthesis. The choice between these routes will depend on the specific experimental capabilities, scale of the synthesis, and the desired purity of the final product. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently pursue the synthesis of this important fluorinated building block for applications in drug discovery and development.

References

- PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information.

-

Royal Society of Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.

-

Eriksen, B. L., Vedsø, P., & Begtrup, M. (2001). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 66(25), 8344–8348. [Link]

- ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.

- YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen.

- ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Royal Society of Chemistry. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Organic & Biomolecular Chemistry.

- MedchemExpress. (n.d.). 1H-Imidazole-2-carbaldehyde (Synonyms: 2-Formylimidazole).

- BenchChem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 1-Fluoro-1H-imidazole.

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.

- Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

- National Center for Biotechnology Information. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.

- Sigma-Aldrich. (n.d.). 2-Imidazolecarboxaldehyde 97 10111-08-7.

- PubMed. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2.

- Google Patents. (n.d.). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.

- Thieme. (n.d.). Modern Strategies in Organofluorine Chemistry 1.

- Semantic Scholar. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity.

- ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- ChemicalBook. (n.d.). Imidazole-2-carboxaldehyde synthesis.

- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.

- Royal Society of Chemistry. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society B: Physical Organic.

- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

- Wiley Online Library. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.

- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

- BOC Sciences. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.

- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

- Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications.

- Myers Research Group. (n.d.). Directed (ortho) Metallation.

- ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- Royal Society of Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. New Journal of Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.

- Google Patents. (n.d.). US3715365A - Imidazole synthesis.

- National Center for Biotechnology Information. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.

- National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes.

-

Synfacts. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts, 14(11), 1141. [Link]

- NIST. (n.d.). 1H-Imidazole-2-carbaldehyde. National Institute of Standards and Technology.

Sources

An In-Depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

Foreword: The Emergence of a Privileged Scaffold in Modern Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique electronic properties of the difluoromethyl (CHF₂) group, in particular, can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. When appended to a privileged heterocyclic scaffold like imidazole, the resulting molecule, 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, presents a compelling building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this emerging compound, offering insights into its physicochemical properties, synthetic routes, reactivity profile, and potential applications for researchers and drug development professionals.

Physicochemical Properties: A Quantitative Overview

Precise characterization of a compound's physicochemical properties is fundamental to its application in drug discovery and development. While extensive experimental data for this compound is not yet widely published, we can compile known data and provide expert estimations based on analogous structures.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₄F₂N₂O | - |

| Molecular Weight | 146.09 g/mol | - |

| CAS Number | 1248811-92-8 | [1] |

| Appearance | Estimated to be a solid at room temperature | Analogy to imidazole-2-carbaldehyde |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, methanol) | Analogy to imidazole-4-carbaldehyde[2] |

| pKa | Not experimentally determined | - |

| LogP (calculated) | 0.7 | PubChemLite |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | ChemScene[3] |

| Hydrogen Bond Acceptors | 3 | ChemScene[3] |

| Hydrogen Bond Donors | 0 | ChemScene[3] |

| Rotatable Bonds | 2 | ChemScene[3] |

Expert Insights: The introduction of the difluoromethyl group is expected to increase the lipophilicity compared to the parent imidazole-2-carbaldehyde. The aldehyde functionality provides a key reactive handle for further synthetic transformations, while the imidazole core offers multiple points for interaction with biological targets.

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be approached by two primary strategies: N-difluoromethylation of imidazole-2-carbaldehyde or formylation of 1-(difluoromethyl)-1H-imidazole. The former is generally more practical due to the commercial availability of the starting aldehyde. Several reagents have been developed for the N-difluoromethylation of azoles, each with its own advantages.

N-Difluoromethylation of Imidazole-2-carbaldehyde

This is the most direct approach, starting from the readily available imidazole-2-carbaldehyde. The key challenge lies in the selective N-alkylation of the imidazole ring.

Workflow for N-Difluoromethylation:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Exemplary, based on related literature):

Method A: Using Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂)

This method generates difluorocarbene in situ, which then reacts with the imidazole nitrogen.

-

Step 1: Deprotonation. To a solution of imidazole-2-carbaldehyde (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (e.g., potassium carbonate (1.5 eq) or sodium hydride (1.1 eq)) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Step 2: Difluoromethylation. To the resulting mixture, add diethyl bromodifluoromethylphosphonate (1.2 eq) dropwise at 0 °C.

-

Step 3: Reaction Progression. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Step 4: Work-up and Purification. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Method B: Using the Ruppert-Prakash Reagent (TMS-CF₃)

This reagent can serve as a source of the trifluoromethyl anion, which upon fluoride elimination can lead to difluorocarbene.

-

Step 1: Reaction Setup. In a reaction vessel, combine imidazole-2-carbaldehyde (1.0 eq) and a fluoride source (e.g., CsF or TBAF, catalytic amount) in an anhydrous aprotic solvent like THF.

-

Step 2: Reagent Addition. Add the Ruppert-Prakash reagent (TMS-CF₃, 1.5 eq) to the mixture at room temperature under an inert atmosphere.

-

Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or LC-MS.

-

Step 4: Quenching and Extraction. Once the reaction is complete, carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent and follow a standard aqueous work-up procedure.

-

Step 5: Purification. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reagents used for difluoromethylation are often sensitive to moisture, which can lead to decomposition and reduced yields.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.

-

Choice of Base: The basicity needs to be sufficient to deprotonate the imidazole N-H without causing decomposition of the starting material or product.

-

Solvent Selection: Aprotic polar solvents like DMF and THF are generally good choices for dissolving the reactants and facilitating the reaction.

Chemical Reactivity and Synthetic Utility

This compound possesses two key reactive sites: the aldehyde group and the imidazole ring. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

Reaction Scheme of this compound:

Caption: Key reactions of the aldehyde group in this compound.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(difluoromethyl)-1H-imidazole-2-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is a valuable building block for the synthesis of amides and esters.

-

Reduction: The aldehyde can be reduced to the primary alcohol, (1-(difluoromethyl)-1H-imidazol-2-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: This is a powerful transformation for introducing nitrogen-containing substituents. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond.

-

Wittig Reaction and Related Olefinations: The aldehyde can undergo olefination reactions, such as the Wittig reaction, to form carbon-carbon double bonds, providing access to a variety of vinyl-substituted imidazoles.

-

Condensation Reactions: The aldehyde can condense with primary amines to form imines (Schiff bases), which can be further modified or used as ligands in coordination chemistry.

Reactions Involving the Imidazole Ring

The imidazole ring is generally stable to many reaction conditions. However, the difluoromethyl group can influence its electronic properties. The electron-withdrawing nature of the CHF₂ group will decrease the basicity of the imidazole ring compared to its non-fluorinated counterpart.

Potential Applications in Drug Discovery

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[4][5][6] The introduction of the difluoromethyl group can enhance the drug-like properties of imidazole-containing molecules.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer half-life of the drug.

-

Lipophilicity and Permeability: The CHF₂ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially leading to increased binding affinity and potency.

Given these properties, this compound is a promising starting material for the synthesis of novel inhibitors of enzymes such as kinases, proteases, and phosphodiesterases, as well as modulators of G-protein coupled receptors.

Spectral Data and Characterization

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.5-10.5 ppm.

-

Imidazole Protons: Two singlets or doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

-

Difluoromethyl Proton (-CHF₂): A triplet in the region of δ 6.5-7.5 ppm with a characteristic large coupling constant (JH-F) of approximately 50-60 Hz.

¹³C NMR Spectroscopy (Predicted)

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 180-190 ppm.

-

Imidazole Carbons: Signals in the aromatic region, typically between δ 120 and 150 ppm.

-

Difluoromethyl Carbon (-CHF₂): A triplet with a large one-bond C-F coupling constant (¹JC-F) of approximately 230-250 Hz.

¹⁹F NMR Spectroscopy (Predicted)

-

A doublet centered around δ -90 to -130 ppm (relative to CFCl₃), with a large coupling to the attached proton (JF-H of approximately 50-60 Hz).

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1200 cm⁻¹.

-

C=N and C=C Stretches (Imidazole): Absorptions in the region of 1400-1600 cm⁻¹.

Safety and Handling

Based on the GHS information for the parent compound, imidazole-2-carbaldehyde, this compound should be handled with care.[7] It is likely to be a skin and eye irritant and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged imidazole scaffold, a reactive aldehyde handle, and the beneficial properties of the difluoromethyl group makes it an attractive starting material for the synthesis of novel therapeutic agents. While further experimental characterization of its physicochemical properties is warranted, the available data and predictive models strongly support its utility. As the demand for novel fluorinated compounds in drug development continues to grow, we anticipate that this compound will play an increasingly important role in the discovery of next-generation medicines.

References

-

Mao, T., Zhao, L., Huang, Y., Lou, Y.-G., Yao, Q., Li, X.-F., & He, C.-Y. (2018). N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition. ResearchGate. [Link]

-

Li, X., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

- Prakash, G. K. S., et al. (2014). N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Organic Letters.

-

Hu, J., et al. (2015). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]

-

Petko, K. I., & Yagupolskii, L. M. (2022). N-Difluoromethylindazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

PubChem. 1H-imidazole-2-carbaldehyde. [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

- Google Patents. (2018).

-

European Patent Office. (1986). 1H-Imidazole derivatives, a process for preparing them and pharmaceutical compositions containing them. [Link]

-

MDPI. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. [Link]

-

PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

-

PubMed. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. [Link]

-

CONICET. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

- Google Patents. (1987).

-

ResearchGate. (2019). Computational Raman spectra of imidazole-2-carboxaldehyde showing modes with maximum frequency. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: Synthesis, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular structure, proposed synthesis, spectroscopic characterization, and its potential as a valuable building block in medicinal chemistry.

Introduction: The Significance of Fluorinated Imidazoles in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[2] The introduction of fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), can dramatically enhance the therapeutic profile of a molecule. The -CHF₂ group is often considered a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor.[3] This substitution can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[4]

This compound (CAS No. 1248811-92-8) combines these advantageous features, making it a highly attractive starting material for the synthesis of novel therapeutic agents.[5] This guide will explore the key technical aspects of this molecule.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central imidazole ring substituted with a difluoromethyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position.

| Property | Value | Source |

| Molecular Formula | C₅H₄F₂N₂O | [5] |

| Molecular Weight | 146.09 g/mol | [5] |

| CAS Number | 1248811-92-8 | [5] |

| Appearance | Predicted to be a solid | - |

| SMILES | O=CC1=NC=CN1C(F)F | [5] |

The presence of the electron-withdrawing difluoromethyl and carbaldehyde groups influences the electronic distribution within the imidazole ring, impacting its reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Step 1: N-Difluoromethylation of 1H-imidazole-2-carbaldehyde

The direct N-difluoromethylation of a pre-formed imidazole aldehyde is a viable approach. Several reagents are known to effect N-difluoromethylation of imidazoles.[3][6] One such method involves the use of the Ruppert-Prakash reagent (TMSCF₃) under neutral conditions.[6] An alternative approach could utilize diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor.[3]

Step 2: Formylation of 1-(Difluoromethyl)-1H-imidazole

Alternatively, the synthesis can proceed by first preparing 1-(difluoromethyl)-1H-imidazole and then introducing the aldehyde group at the C2 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic rings.[7][8] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8]

Caption: Proposed synthetic routes to this compound.

Proposed Experimental Protocols

A. Synthesis of 1-(Difluoromethyl)-1H-imidazole via N-Difluoromethylation of Imidazole

-

Materials: Imidazole, Diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂), Potassium carbonate (K₂CO₃), Acetonitrile (anhydrous).

-

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq).

-

Add diethyl bromodifluoromethylphosphonate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-imidazole.

-

B. Synthesis of this compound via Vilsmeier-Haack Reaction

-

Materials: 1-(Difluoromethyl)-1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution.

-

Procedure:

-

To a cooled (0 °C) solution of anhydrous DMF (3.0 eq) in anhydrous DCM, add POCl₃ (1.2 eq) dropwise with stirring under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-(difluoromethyl)-1H-imidazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it into ice-water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Predicted Spectroscopic Data

Based on the known spectral data of 1H-imidazole-2-carbaldehyde and related N-substituted imidazoles, the following spectroscopic characteristics are predicted for this compound.[9]

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.8-10.0 (s, 1H, CHO), 7.5-7.7 (d, 1H, imidazole-H), 7.2-7.4 (d, 1H, imidazole-H), 7.0-7.5 (t, 1H, J = 54-58 Hz, CHF₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 180-185 (CHO), 145-150 (C2), 130-135 (imidazole-CH), 125-130 (imidazole-CH), 110-115 (t, J = 240-250 Hz, CHF₂) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -90 to -100 (d, J = 54-58 Hz) |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1680 (C=O aldehyde), ~1100 (C-F) |

| Mass Spectrometry (EI) | m/z (%) = 146 (M⁺), 117 (M⁺ - CHO), 95 (M⁺ - CHF₂) |

Potential Applications in Drug Development

The unique structural features of this compound make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality serves as a handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents.

Given the broad spectrum of activities reported for imidazole derivatives, compounds derived from this scaffold could be investigated for various therapeutic areas, including:

-

Antifungal Agents: Imidazole is a core component of many antifungal drugs.[2]

-

Anticancer Agents: The imidazole scaffold is present in several anticancer compounds.

-

Antiviral Agents: Imidazole derivatives have shown promise as antiviral agents.

-

Anti-inflammatory Agents: The anti-inflammatory properties of imidazole-containing molecules are well-documented.

The difluoromethyl group is expected to enhance the potency and pharmacokinetic properties of these potential drug candidates.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the current literature, can be reasonably proposed based on established synthetic methodologies. The combination of the biologically active imidazole core with the advantageous properties of the difluoromethyl group makes this compound a valuable tool for the development of next-generation therapeutics. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in pharmaceutical research.

References

-

Reddy, P. V. G.; Bellew, B. R.; Prakash, G. K. S. N-Difluoromethylation of Imidazoles and Benzimidazoles Using the Ruppert–Prakash Reagent under Neutral Conditions. Org. Lett.2012 , 14 (16), 4158–4161. [Link]

-

PubChem. 1H-imidazole-2-carbaldehyde. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Mao, J.; et al. N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate, 2018. [Link]

-

NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

- Google Patents. Imidazole derivatives, processes for preparing them and their uses.

-

Hu, J.; et al. N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Org. Lett.2009 , 11 (21), 4842–4845. [Link]

-

ResearchGate. Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. [Link]

-

National Center for Biotechnology Information. Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. PubMed Central, 2025. [Link]

- Google Patents. METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)

-

MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

-

Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]

-

National Institutes of Health. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

-

ResearchGate. ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. [Link]

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Developing Drugs, 2017. [Link]

- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Google P

-

Google Patents. United States Patent (19). [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1248811-92-8|this compound|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

The Difluoromethyl Group on the Imidazole Ring: A Guide to Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (CF₂H) group has emerged as a crucial substituent in modern medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, and amine moieties and modulating the physicochemical properties of parent molecules.[1] When appended to the imidazole ring, a privileged scaffold in numerous pharmaceuticals, the CF₂H group imparts a unique reactivity profile that is critical for both synthetic strategy and biological function. This guide provides a comprehensive overview of the synthesis of difluoromethylated imidazoles, an in-depth analysis of the group's reactivity as influenced by the imidazole ring, and its strategic application in drug design. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and present key data to arm researchers with the knowledge required to effectively harness the potential of this versatile functional group.

The Strategic Importance of the Difluoromethyl Group in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group, in particular, offers a unique set of properties that distinguish it from the more common trifluoromethyl group.

-

Hydrogen Bond Donor: The proton of the CF₂H group is significantly more acidic than a methyl proton, allowing it to act as a potent hydrogen bond donor.[1][2] This capability enables it to mimic interactions of polar groups like alcohols or thiols in enzyme active sites, a feature exploited in the design of selective inhibitors.[2]

-

Modulated Lipophilicity: While fluorination generally increases lipophilicity, the CF₂H group provides a more subtle modulation compared to the highly lipophilic CF₃ group, offering finer control over a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Dipole Moment and Conformation: The strong dipole moment of the C-F bonds can influence molecular conformation and interactions with protein targets.

The imidazole ring is a cornerstone of medicinal chemistry, present in drugs ranging from antifungals (e.g., ketoconazole) to proton pump inhibitors (e.g., omeprazole). The combination of the CF₂H group and the imidazole scaffold creates molecules with novel steric and electronic properties, leading to enhanced potency and selectivity.

Quantitative Comparison of Physicochemical Properties

To contextualize the impact of the CF₂H group, the following table compares key properties against its methyl and trifluoromethyl analogues.

| Property | Ar-CH₃ | Ar-CF₂H | Ar-CF₃ | Rationale & Significance |

| Hansch Lipophilicity (π) | ~0.50 | ~0.65 | ~1.00 | CF₂H offers intermediate lipophilicity, allowing for fine-tuning of solubility and permeability. |

| Hydrogen Bond Acidity (A) | < 0.01 | > 0.05 | 0 | The CF₂H group is a unique H-bond donor, unlike CH₃ or CF₃, enabling key biological interactions.[2][3] |

| Calculated Dipole Moment (Debye) | Low | Intermediate | High | The dipole moment influences long-range electrostatic interactions with biological targets. |

| Metabolic Stability | Low (Oxidation) | High | Very High | C-F bonds are resistant to metabolic cleavage by Cytochrome P450 enzymes. |

Data are generalized values for an aryl (Ar) system and can vary based on the specific molecular context.

Synthetic Strategies for Accessing Difluoromethylated Imidazoles

The installation of a CF₂H group onto an imidazole ring can be achieved through several distinct pathways, primarily categorized into C-H functionalization of a pre-formed imidazole or N-functionalization of the ring nitrogen. The choice of method is dictated by the desired regioisomer (C2, C4/C5, or N1) and the functional group tolerance of the substrate.

C-H Difluoromethylation of the Imidazole Ring

Directly converting a C-H bond to a C-CF₂H bond is the most atom-economical approach. These methods typically fall into two mechanistic classes: radical Minisci-type reactions and transition-metal-mediated oxidative coupling.

-

Radical C-H Difluoromethylation: This approach is ideal for functionalizing the electron-deficient C2 position of the imidazole ring. The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃), influencing its reactivity and selectivity.[2][4] Reagents like zinc bis(sulfinatodefluoromethyl) (Zn(SO₂CF₂H)₂) under oxidative conditions are commonly employed.

-

Copper-Mediated Oxidative C-H Difluoromethylation: For more acidic C-H bonds, such as those in azoles, copper catalysis provides a powerful tool.[2][5] This method often shows high regioselectivity for the most acidic proton on the heterocyclic ring, making it complementary to radical-based approaches.[2]

Caption: Decision workflow for C-H difluoromethylation.

N-Difluoromethylation of the Imidazole Ring

Attaching the CF₂H group to the imidazole nitrogen is often more straightforward and typically proceeds via a nucleophilic substitution or difluorocarbene mechanism.

-

Using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This inexpensive and stable reagent serves as a difluorocarbene (:CF₂) precursor upon heating. The nucleophilic imidazole nitrogen traps the carbene, which is subsequently protonated to yield the N-CF₂H product. This method is robust and widely applicable.

-

Using Electrophilic Difluoromethylating Reagents: Reagents such as N-Tosyl-S-difluoromethyl-S-phenylsulfoximine can formally act as "CF₂H⁺" synthons. The reaction proceeds by deprotonation of the imidazole with a base (e.g., NaH), followed by nucleophilic attack of the resulting imidazolide anion on the reagent.

Core Reactivity of the Difluoromethyl Group on the Imidazole Ring

The true utility of the difluoromethyl imidazole scaffold lies in its unique reactivity, which is a direct consequence of the interplay between the electron-withdrawing CF₂H group and the electronic nature of the imidazole ring.

Hydrolytic Instability Under Basic Conditions: A Key Liability

A critical and often underappreciated aspect of the reactivity of C-difluoromethyl imidazoles is their pronounced instability in basic aqueous media. This is not a simple nucleophilic substitution at the carbon center but rather a sophisticated elimination-addition mechanism facilitated by the imidazole ring itself.

Mechanism of Base-Mediated Hydrolysis:

-

N-H Deprotonation: A base removes the acidic proton from the imidazole nitrogen (N-H, pKa ≈ 14.5). This is the key initiating step.

-

HF Elimination: The resulting imidazolide anion facilitates the elimination of a fluoride ion from the adjacent CF₂H group, forming a highly reactive and transient azafulvene intermediate.

-

Nucleophilic Attack: Water in the medium acts as a nucleophile, attacking the exocyclic double bond of the azafulvene.

-

Rearomatization & Tautomerization: The intermediate collapses, leading to the formation of an imidazole-2-carbaldehyde and releasing the second fluoride ion.

This pathway explains why the difluoromethyl group is significantly more labile when attached to an N-H imidazole compared to an N-alkylated imidazole, as the initial deprotonation step is blocked in the latter.

Caption: Base-mediated hydrolysis of 2-(CF₂H)imidazole.

This reactivity has profound implications. In a drug development context, it can lead to metabolic instability or degradation in formulation. However, it could also be cleverly exploited for pro-drug strategies or as a covalent warhead if the intermediate azafulvene is trapped by a biological nucleophile.

The CF₂H Proton: A Modulator of Non-Covalent Interactions

As previously mentioned, the CF₂H proton is an effective hydrogen bond donor. This "reactivity" in the context of intermolecular interactions is a cornerstone of its utility in medicinal chemistry. Computational modeling and experimental data show that the Ar-CF₂H···O/N hydrogen bond can be a significant contributor to binding affinity.[2]

Caption: CF₂H group as a hydrogen bond donor.

Influence on Ring Reactivity

The CF₂H group is strongly electron-withdrawing, comparable to a nitro group. This has a significant impact on the reactivity of the imidazole ring itself.

-

Decreased Nucleophilicity: The ring nitrogens are less basic and less nucleophilic. N-alkylation or other electrophilic attacks on the ring become more difficult.

-

Activation towards Nucleophilic Aromatic Substitution (SₙAr): If the imidazole ring bears a leaving group (e.g., Cl, Br), the presence of a C-CF₂H group will activate that position toward SₙAr, a reaction that is typically difficult for an unsubstituted imidazole.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following protocols are detailed as self-validating systems.

Protocol 1: Synthesis of 1-(Difluoromethyl)-1H-imidazole via Difluorocarbene

This protocol details the N-difluoromethylation of imidazole using sodium chlorodifluoroacetate.

Materials:

-

Imidazole (1.0 equiv)

-

Sodium Chlorodifluoroacetate (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add imidazole (e.g., 10 mmol, 681 mg).

-

Add anhydrous DMF (e.g., 20 mL) to dissolve the imidazole.

-

Add sodium chlorodifluoroacetate (e.g., 20 mmol, 3.05 g) to the solution in one portion.

-

Heat the reaction mixture to 80-90 °C under a positive pressure of argon.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(difluoromethyl)-1H-imidazole.

Self-Validation & Characterization:

-

¹H NMR: Expect a characteristic triplet for the CHF₂ proton around δ 7.5-8.5 ppm with a J-coupling (JHF) of approximately 55-60 Hz.

-

¹⁹F NMR: Expect a doublet for the CHF₂ group.

-

¹³C NMR: Expect a triplet for the CHF₂ carbon around δ 110-115 ppm with a large J-coupling (JCF) of ~250-260 Hz.

-

HRMS: Confirm the exact mass of the product.

Protocol 2: Assessing Hydrolytic Stability of 2-(Difluoromethyl)imidazole

This protocol uses ¹⁹F NMR spectroscopy to monitor the rate of fluoride release under basic conditions.

Materials:

-

2-(Difluoromethyl)imidazole (synthesized separately)

-

Deuterated water (D₂O)

-

Sodium Deuteroxide (NaOD) solution (e.g., 40 wt% in D₂O)

-

Internal Standard: Sodium Fluoride (NaF) in D₂O

Procedure:

-

Prepare a stock solution of 2-(difluoromethyl)imidazole in D₂O (e.g., 10 mg/mL).

-

Prepare a stock solution of NaF in D₂O to serve as an internal standard for quantification.

-

In an NMR tube, combine 500 µL of the substrate stock solution and 50 µL of the NaF internal standard stock solution.

-

Acquire an initial ¹⁹F NMR spectrum (t=0). Note the integral of the doublet corresponding to the -CF₂H group relative to the singlet for NaF.

-

To initiate the reaction, add a specific amount of NaOD solution to the NMR tube to achieve the desired pH (e.g., 10 µL of 1M NaOD to reach pH ~12).

-

Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

-

Analysis: For each spectrum, integrate the signal for the remaining 2-(difluoromethyl)imidazole and the signal for the released fluoride ion (which will appear at a different chemical shift, overlapping with the NaF standard). Plot the concentration of the starting material versus time to determine the rate of degradation.

Self-Validation & Interpretation:

-

The rate of disappearance of the doublet signal for the starting material should correlate directly with the rate of increase of the singlet signal for the released fluoride ion.

-

Running the experiment at different pH values should show a clear correlation between the rate of degradation and the basicity of the medium, confirming the base-mediated mechanism.

-

Running a control experiment with N-methyl-2-(difluoromethyl)imidazole should show significantly slower or no degradation, validating the role of the N-H proton.

Conclusion and Future Outlook

The difluoromethyl group, when attached to an imidazole ring, presents a fascinating case of dual reactivity. It serves as a powerful tool for modulating physicochemical properties and engaging in crucial hydrogen bonding interactions in a biological setting. Simultaneously, its latent instability under basic conditions, driven by a unique elimination-addition mechanism, offers both a challenge for drug stability and an opportunity for novel chemical design. A thorough understanding of this reactivity profile is essential for any researcher aiming to incorporate this moiety into their synthetic and drug discovery programs. As new difluoromethylation reagents and methodologies continue to emerge, the strategic deployment of difluoromethyl imidazoles in creating next-generation therapeutics is set to expand, making the principles outlined in this guide more critical than ever.

References

-

Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7204-7248. [Link]

-

Li, W., et al. (2024). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 29(5), 1085. [Link]

-

Röschenthaler, G.-V., et al. (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. The Journal of Organic Chemistry. [Link]

-

Kirk, K. L., & Tuan, E. (2006). Fluorine reactivity in difluoromethylimidazoles. Journal of Fluorine Chemistry, 127(7), 994-998. [Link]

-

Hu, J., et al. (2011). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 13(19), 5342-5345. [Link]

-

Rath, F. H., et al. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link]

-

Shen, D., & Doyle, A. G. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(31), 9983-9987. [Link]

-

Yao, Z., Liu, X., et al. (2024). Visible-Light Photoredox-Catalyzed Radical Addition/Cyclization of Imidazoles with Alkenes. The Journal of Organic Chemistry. [Link]

-

O'Hagan, D. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4123. [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Virtuoso: 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde as a Strategic Building Block in Modern Pharmaceutical Synthesis

Introduction: The Rise of Fluorinated Heterocycles in Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern molecular design. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—can profoundly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules.[1] Concurrently, the imidazole nucleus is a privileged scaffold, present in numerous natural products and FDA-approved drugs, valued for its versatile chemical reactivity and ability to engage in key biological interactions.[2][3] The convergence of these two powerful motifs in 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde creates a building block of significant potential for the synthesis of next-generation therapeutics.

The difluoromethyl (CHF₂) group, in particular, is a fascinating bioisostere for hydroxyl, thiol, or amide functionalities.[4] It is more lipophilic than a hydroxyl group and can act as a hydrogen bond donor, offering unique opportunities to modulate a compound's interaction with its biological target. When appended to the nitrogen of an imidazole ring, it can influence the electronic properties of the heterocyclic system, while the aldehyde at the 2-position serves as a versatile handle for a wide array of chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, empowering researchers and drug development professionals to harness its full potential in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the fundamental properties of a building block is paramount for its effective application. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 1248811-92-8 | [5] |

| Molecular Formula | C₅H₄F₂N₂O | [5] |

| Molecular Weight | 146.09 g/mol | [5] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | ≥95% (commercially available) | [5] |

| Storage | Inert atmosphere, Store in freezer, under -20°C | [5] |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) should be obtained and verified for each batch of the compound.

Synthetic Strategies for this compound

The synthesis of this key building block can be approached through several strategic pathways. While a direct, one-pot synthesis from simple precursors is not yet widely reported, logical and field-proven methods can be adapted to achieve this target. The following protocols are based on established transformations in imidazole and fluorine chemistry.

Strategy 1: N-Difluoromethylation followed by C-2 Formylation

This strategy involves the initial introduction of the difluoromethyl group onto the imidazole nitrogen, followed by the installation of the aldehyde at the 2-position.

Protocol 1A: Synthesis of 1-(Difluoromethyl)-1H-imidazole

Causality: This step utilizes a difluorocarbene precursor, such as sodium chlorodifluoroacetate (SCDA), which upon heating, generates difluorocarbene in situ. The nucleophilic nitrogen of the imidazole then traps this reactive intermediate.[6] Anhydrous conditions are crucial to prevent the hydrolysis of the reagents and intermediates.

-

Step-by-Step Methodology:

-

To a stirred suspension of imidazole (1.0 eq) and sodium chlorodifluoroacetate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 95 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethyl)-1H-imidazole.

-

Protocol 1B: Formylation of 1-(Difluoromethyl)-1H-imidazole

Causality: This step employs a Vilsmeier-Haack type formylation. The C-2 position of the imidazole is the most electron-rich and susceptible to electrophilic substitution. The use of a strong base like n-butyllithium (n-BuLi) deprotonates the C-2 position, creating a potent nucleophile that reacts with the formylating agent (DMF).

-

Step-by-Step Methodology:

-

Dissolve 1-(difluoromethyl)-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Strategy 2: Deoxyfluorination of a Precursor Aldehyde

This alternative approach involves the synthesis of a protected imidazole-2-carbaldehyde, followed by N-alkylation with a difluoromethyl equivalent and subsequent deprotection, or direct deoxyfluorination of a precursor. A more direct, albeit potentially challenging, route is the deoxyfluorination of 1-(hydroxymethyl)-1H-imidazole-2-carbaldehyde or a related precursor.

Protocol 2: Deoxyfluorination using Diethylaminosulfur Trifluoride (DAST)

Causality: DAST is a common reagent for converting alcohols to alkyl fluorides and aldehydes to gem-difluorides. This protocol is a conceptual adaptation for the synthesis of the target molecule from a hypothetical precursor, 1-methyl-1H-imidazole-2-carbaldehyde, to illustrate the principle. The direct difluoromethylation of the N-H of imidazole-2-carbaldehyde is challenging due to the reactivity of the aldehyde. A more plausible route involves the deoxyfluorination of a pre-formed N-CHF₂-imidazole with a hydroxymethyl group at C-2. However, for illustrative purposes, the deoxyfluorination of an aldehyde is presented.[7]

-

Step-by-Step Methodology (Illustrative):

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography.

-

Note: Reactions with DAST should be performed with extreme caution in a well-ventilated fume hood, as it can decompose violently upon heating.

Application Protocols: Harnessing the Reactivity of this compound

The aldehyde functionality at the C-2 position is a gateway to a multitude of synthetic transformations, allowing for the construction of diverse and complex molecular architectures.

Protocol 3: Reductive Amination for the Synthesis of Novel Amine Scaffolds

Causality: Reductive amination is a robust and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less basic and more selective for iminiums over carbonyls, allowing for a one-pot procedure.[8][9]

-

Step-by-Step Methodology:

-

To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1-2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the desired amine.

-

Protocol 4: Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction

Causality: The imidazo[1,2-a]pyridine scaffold is a key feature in many marketed drugs.[10] This multicomponent reaction provides a highly efficient route to this privileged heterocycle. The aldehyde reacts with a 2-aminopyridine to form an imine, which then undergoes cyclization with an isocyanide, followed by an acid-catalyzed aromatization.[11]

-

Step-by-Step Methodology:

-

In a reaction vessel, combine this compound (1.0 eq), a 2-aminopyridine derivative (1.0 eq), and an isocyanide (e.g., cyclohexyl isocyanide, 1.1 eq) in methanol.

-

Add a catalytic amount of a Lewis or Brønsted acid (e.g., scandium(III) triflate or p-toluenesulfonic acid, 10 mol%).

-

Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to afford the desired imidazo[1,2-a]pyridine product.

-

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations.

Caption: Synthetic Strategy 1: N-Difluoromethylation followed by C-2 Formylation.

Caption: Key applications of the target building block in pharmaceutical synthesis.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for the synthesis of novel pharmaceutical agents. Its unique combination of a difluoromethylated imidazole core and a reactive aldehyde handle provides a rich platform for chemical exploration. The protocols outlined in this guide, derived from established and reliable chemical principles, offer a solid foundation for researchers to synthesize and utilize this valuable compound. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of fluorinated heterocyclic building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Kirk, K. L. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Organic Chemistry, 73(13), 4653–4673. [Link]

-

Zhang, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

-

Chauhan, S., Verma, P., & Srivastava, V. (2024). An ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system enables a synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles in good yields. Synlett, 35, 1899-1905. [Link]

- Google Patents. (2014). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Mykhailiuk, P. K. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7134-7163. [Link]

-

Lead Sciences. (n.d.). This compound. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-imidazole-2-carbaldehyde. PubChem. [Link]

-

Perin, G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6527. [Link]

-

ResearchGate. (2022). Difluoromethylation Reactions of Organic Compounds. [Link]

-

ResearchGate. (n.d.). Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles. [Link]

-

ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

-

Singh, P., & Kaur, M. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6(81), 77852-77876. [Link]

-

Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. [Link]

-

Tarasova, Y. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Fluorinated Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its prevalence in nature, notably in the amino acid histidine, and its role in enzymatic catalysis have long established it as a "privileged structure" in drug design.[3] The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The difluoromethyl (CHF₂) group, in particular, is a bioisostere of a hydroxyl or thiol group and can act as a strong hydrogen bond donor, significantly influencing molecular interactions with biological targets.[4][5]